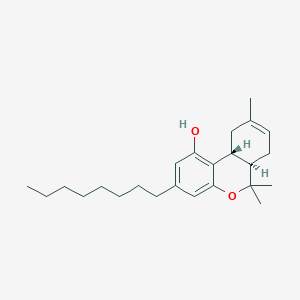
Delta8-THC-C8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Delta8-THC-C8 is typically synthesized from cannabidiol (CBD) extracted from hemp. The process involves heating CBD in the presence of an acid, which induces cyclization to produce this compound . Various methods have been explored for this conversion, including the use of activated carbon and activated bleaching clay, solvent reflux methods, and proprietary solvent-based processes .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. Solvent extraction, CO2 extraction, and distillation are commonly used techniques. Each method has its nuances, affecting the purity and safety of the final product. For instance, CO2 extraction is considered a cleaner method, preserving more cannabinoids and terpenes .
化学反应分析
Types of Reactions: Delta8-THC-C8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include acids for cyclization, solvents for extraction, and various catalysts for specific reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various isomers and derivatives of this compound, such as Delta9-THC and other cannabinoids. The specific products depend on the reaction conditions and reagents used .
科学研究应用
Delta8-THC-C8 has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and properties of cannabinoids. In biology and medicine, it is investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotective effects . In the industry, this compound is used in the production of various cannabis-derived products, including edibles, tinctures, and topicals .
作用机制
Delta8-THC-C8 exerts its effects by binding to cannabinoid receptors found in various regions of the brain. It is a partial agonist of CB1 and CB2 cannabinoid receptors, with about half the potency of delta-9-tetrahydrocannabinol . The binding of this compound to these receptors leads to the modulation of neurotransmitter release, resulting in its psychoactive and therapeutic effects .
相似化合物的比较
Delta8-THC-C8 is similar to other cannabinoids, such as delta-9-tetrahydrocannabinol and delta-10-tetrahydrocannabinol. it is moderately less potent than delta-9-tetrahydrocannabinol, meaning that while its effects are similar, it would take more this compound to achieve a comparable level of effect . This compound is unique in its better stability and easier synthetic manufacturing procedures compared to delta-9-tetrahydrocannabinol .
List of Similar Compounds:- Delta-9-tetrahydrocannabinol (Delta9-THC)
- Delta-10-tetrahydrocannabinol (Delta10-THC)
- Cannabidiol (CBD)
- Cannabinol (CBN)
属性
分子式 |
C24H36O2 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC 名称 |
(6aR,10aR)-6,6,9-trimethyl-3-octyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-18-15-21(25)23-19-14-17(2)12-13-20(19)24(3,4)26-22(23)16-18/h12,15-16,19-20,25H,5-11,13-14H2,1-4H3/t19-,20-/m1/s1 |
InChI 键 |
RSHHRAXMOZULOO-WOJBJXKFSA-N |
手性 SMILES |
CCCCCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O |
规范 SMILES |
CCCCCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078176.png)
![[3-[(2S,3R,4S,5R,6S)-5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,8R,9R,10R,11S,12aR)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14078177.png)
![7-Chloro-1-(3-chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078184.png)
![2-(3-Hydroxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078192.png)
![tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B14078193.png)
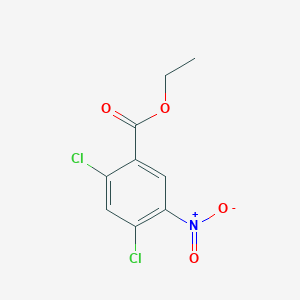
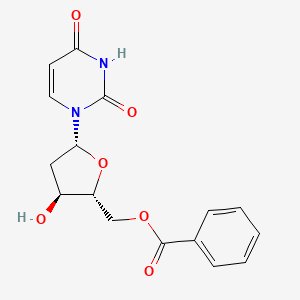

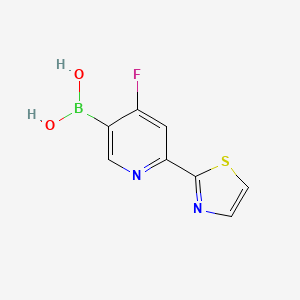
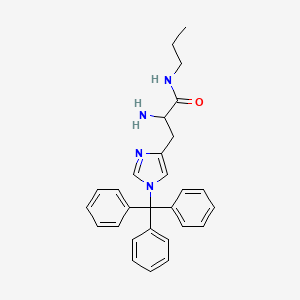
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078224.png)

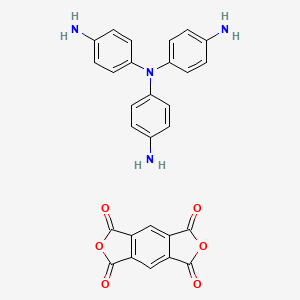
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078241.png)
